molecular formula C5H9ClFN B1378840 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1279874-66-6

5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B1378840
CAS No.: 1279874-66-6
M. Wt: 137.58 g/mol
InChI Key: CFHRPMZHUNKRLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include Selectfluor for fluorination and other standard organic reagents for substitution and oxidation-reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination of piperidinyl olefins with Selectfluor results in the formation of 1-substituted-4-aryl-5-fluoro-1,2,3,6-tetrahydropyridine.

Scientific Research Applications

5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with molecular targets and pathways in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific fluorination properties, which make it valuable in organic synthesis and chemical reactions. Its ability to introduce fluorine atoms into organic molecules distinguishes it from other similar compounds.

Properties

IUPAC Name

5-fluoro-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN.ClH/c6-5-2-1-3-7-4-5;/h2,7H,1,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHRPMZHUNKRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 3
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 4
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 5
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 6
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride

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